molecular formula C11H17NO2 B14420870 6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one CAS No. 85684-56-6

6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one

Cat. No.: B14420870
CAS No.: 85684-56-6
M. Wt: 195.26 g/mol
InChI Key: PGDZTLJWTALJBE-UHFFFAOYSA-N
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Description

6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one is an organic compound characterized by a pyridine ring substituted with a hydroxyl group and a 3,3-dimethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and 3,3-dimethylbutyl halides.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypyridine: A simpler analog with a hydroxyl group on the pyridine ring.

    3,3-Dimethylbutylamine: A compound with a similar alkyl group but different functional groups.

    Pyridine-2-one: A compound with a similar pyridine ring structure but different substituents.

Uniqueness

6-(3,3-Dimethylbutyl)-1-hydroxypyridin-2(1H)-one is unique due to the combination of its hydroxyl group and 3,3-dimethylbutyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

85684-56-6

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

6-(3,3-dimethylbutyl)-1-hydroxypyridin-2-one

InChI

InChI=1S/C11H17NO2/c1-11(2,3)8-7-9-5-4-6-10(13)12(9)14/h4-6,14H,7-8H2,1-3H3

InChI Key

PGDZTLJWTALJBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1=CC=CC(=O)N1O

Origin of Product

United States

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